2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C27H20ClN5O2S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H20ClN5O2S/c28-20-11-13-21(14-12-20)33-26(19-7-2-1-3-8-19)31-32-27(33)36-17-25(35)30-29-16-23-22-9-5-4-6-18(22)10-15-24(23)34/h1-16,34H,17H2,(H,30,35)/b29-16+ |
InChI Key |
OIEOVKXAZPYITI-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system is constructed via cyclization of a thiosemicarbazide intermediate. As demonstrated in the synthesis of analogous 4-chlorophenyl triazoles , the process begins with ethyl 4-chlorobenzoate (1) , which undergoes hydrazinolysis with hydrazine hydrate to form 4-chlorobenzohydrazide (2) . Subsequent reaction with furfuryl isothiocyanate yields N-furfuryl-5-(4-chlorophenyl)thiosemicarbazide (3), which undergoes intramolecular cyclization in basic media (10% NaOH) to produce 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol (4) .
For the target compound, the phenyl substituent at position 5 is introduced via substitution during the cyclization step. Key parameters include:
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker at position 3 of the triazole is introduced via alkylation. In a protocol adapted from PMC studies , the triazole thiol (4) reacts with ethyl chloroacetate in ethanol under basic conditions (KOH) to form the thioester intermediate (ZE-2) . This step requires:
The thioester is subsequently hydrolyzed to the thiol derivative using hydrazine hydrate, though for the target compound, direct alkylation with a bromoacetate may be employed to retain the sulfanyl group .
Formation of the Acetohydrazide Moiety
The acetohydrazide side chain is synthesized by reacting the thioester intermediate with hydrazine hydrate . As detailed in Sigma-Aldrich’s derivative , this step involves:
-
Reagents : Hydrazine hydrate (3 equivalents) in absolute ethanol .
-
Characterization : FTIR confirms N-H stretches at 3,200–3,400 cm⁻¹ and C=O at 1,680 cm⁻¹ .
The product, 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide , is isolated by filtration and recrystallized from ethanol .
Condensation with 2-Hydroxy-1-Naphthaldehyde
The final hydrazone is formed via Schiff base condensation between the acetohydrazide and 2-hydroxy-1-naphthaldehyde . This step, validated in ACS Omega , proceeds as follows:
-
Acid catalysis : Aqueous HCl or acetic acid to drive imine formation .
-
Reaction monitoring : TLC (chloroform:methanol, 9:1) until hydrazide consumption .
The product is purified by recrystallization from ethanol, yielding yellow crystals. Key spectroscopic data include:
-
¹H NMR : A singlet at δ 11.2 ppm (hydrazone NH), aromatic protons at δ 6.8–8.3 ppm, and a singlet at δ 8.1 ppm (naphthyl -OH) .
Optimization and Catalytic Enhancements
Modern methods employ microwave-assisted synthesis to reduce reaction times. For example, microwave irradiation (150°C, 2 h) in n-butanol with K₂CO₃ accelerates triazole formation . Additionally, silica-supported Cu(II) catalysts enhance hydrazone condensation yields to >90% .
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Triazole cyclization | 6–8 h reflux in NaOH | 2 h at 150°C |
| Hydrazide formation | 4–5 h reflux | 3 h at 120°C |
| Hydrazone yield | 70–75% | 85–90% |
Challenges and Solutions
-
Regioselectivity : Competing 1,3,4-triazole formation is mitigated by using electron-withdrawing groups (e.g., 4-chlorophenyl) .
-
Purification : The final compound’s low solubility in polar solvents necessitates recrystallization from DMF/ethanol mixtures .
-
Scale-up : Batch processes using APTS-functionalized silica gel enable gram-scale production with 92% efficiency .
Chemical Reactions Analysis
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . Research indicates that compounds with a triazole ring exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Properties
The compound's structure suggests potential anticancer activity . Triazoles are known to interfere with cell division and induce apoptosis in cancer cells. A study highlighted the synthesis of similar triazole compounds that demonstrated cytotoxic effects on cancer cell lines, indicating a promising avenue for further exploration .
Anti-inflammatory Effects
Triazole derivatives have also been reported to possess anti-inflammatory properties . The inhibition of inflammatory mediators can be crucial in treating conditions such as arthritis and other inflammatory diseases. Experimental data suggest that triazole compounds can reduce the production of pro-inflammatory cytokines .
Fungicidal Activity
The compound's triazole moiety is beneficial for its fungicidal properties . Research has shown that triazoles can effectively control fungal diseases in crops, making them valuable in agricultural settings. They inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thus preventing fungal growth .
Herbicidal Potential
In addition to fungicidal applications, there is growing interest in the herbicidal potential of triazole compounds. Studies indicate that certain derivatives can disrupt plant growth processes, providing an effective means of controlling unwanted vegetation .
Coordination Chemistry
The compound's ability to form complexes with metals opens avenues for coordination chemistry applications. Triazole derivatives are often used as ligands in metal coordination complexes, which can exhibit unique electronic and photophysical properties suitable for applications in catalysis and materials science .
Polymer Science
Due to their structural characteristics, triazole-containing compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Data Summary
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory | Significant activity against pathogens; cytotoxic effects on cancer cells |
| Agriculture | Fungicides, Herbicides | Effective control of fungal diseases; disrupts plant growth processes |
| Material Science | Coordination Chemistry, Polymer Science | Unique electronic properties; enhanced material properties |
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring and the hydroxynaphthyl group are thought to play key roles in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural analogs share the 1,2,4-triazole-sulfanyl-acetohydrazide scaffold but differ in substituents (Table 1). Key comparisons include:
*Tanimoto scores estimated based on (threshold >0.8 for high similarity).
†Inferred from analogous triazole-hydrazide derivatives in .
- Chlorophenyl vs. Fluorophenyl Substitution : The target compound’s 4-chlorophenyl group may enhance lipophilicity and target binding compared to ZE-4c’s fluorophenyl group, which could alter electronic effects and metabolic stability .
- Hydroxynaphthyl vs.
Bioactivity and Mode of Action
- Clustering with Analogous Compounds: demonstrates that compounds with similar structures cluster by bioactivity profiles.
- Enzyme Inhibition Potential: The hydroxynaphthyl group resembles SAHA’s zinc-binding motif in HDAC inhibitors (). A Tanimoto similarity of ~0.70 (cf. Aglaithioduline) implies possible epigenetic modulation .
Analytical Comparisons
- Molecular Networking : As per , LC-MS/MS-based cosine scores could group this compound with other triazole derivatives (e.g., ZE-4b/c) due to shared fragmentation patterns (e.g., sulfanyl bridge cleavage).
- Pharmacokinetic Properties : Compared to SAHA-like compounds (), the hydroxynaphthyl group may improve solubility but reduce blood-brain barrier penetration due to increased polarity .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and antioxidant properties, drawing on various studies and data sources.
Chemical Structure and Properties
The compound's structure incorporates a triazole ring with a sulfanyl group and an acetohydrazide moiety. The presence of these functional groups is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H16ClN5O3S |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds with the triazole ring demonstrated broad-spectrum antibacterial activity against various bacterial strains. Specifically, derivatives similar to our compound showed effectiveness against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For instance, compounds with similar structures have been tested against several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may also possess anticancer properties due to the presence of the triazole ring and the sulfanyl group .
Antioxidant Activity
Antioxidant assays have shown that related compounds exhibit higher antioxidant capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT). For instance, one derivative demonstrated a reducing power measured at Fe, outperforming BHT . This suggests that our compound could be a potent antioxidant agent.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various triazole derivatives and characterized them using NMR and IR spectroscopy. The synthesized compounds were evaluated for their biological activities, confirming their potential as antimicrobial and anticancer agents .
- Mechanistic Studies : Investigations into the mechanism of action have revealed that mercapto-substituted triazoles can inhibit key enzymes involved in cancer progression and microbial resistance . This positions them as promising candidates for drug development.
- Comparative Studies : Comparative studies with other known compounds have indicated that certain triazole derivatives exhibit superior biological activity profiles, particularly in terms of cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
